

2,2,4-Trimethylpentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4-Trimethylpentane**

Cat. No.: **B7799088**

[Get Quote](#)

Introduction

2,2,4-Trimethylpentane, widely known in industrial and research settings as iso-octane, is a branched-chain alkane with the chemical formula C₈H₁₈.^{[1][2]} It is a significant component of gasoline and serves as the benchmark for the octane rating scale, a measure of a fuel's resistance to engine knocking.^{[1][3]} This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, industrial applications, and its pivotal role in fuel technology.

I. Chemical and Physical Properties

2,2,4-Trimethylpentane is a colorless, flammable liquid with a petroleum-like odor.^{[4][5]} Its highly branched structure is key to its chemical stability and its defining characteristic as a high-octane fuel component.^{[2][6]}

Table 1: Physical and Chemical Properties of **2,2,4-Trimethylpentane**

Property	Value	References
Molecular Formula	C ₈ H ₁₈	[1][7]
Molar Mass	114.23 g/mol	[7][8]
Appearance	Colorless liquid	[4][9]
Odor	Petroleum-like	[4][5]
Density	0.692 g/cm ³ at 20 °C	[9][10]
Melting Point	-107.38 °C	[9][10]
Boiling Point	99.3 °C	[4][9]
Flash Point	-12 °C (10 °F)	[4][10]
Autoignition Temperature	418 °C (784 °F)	[4]
Solubility in Water	Insoluble	[4][10]
Solubility in Organic Solvents	Soluble in ethyl acetate, dichloromethane, acetone, heptane, benzene, toluene, xylene, chloroform, ether, carbon disulfide, carbon tetrachloride.	[5][6]
Refractive Index (n _D ²⁰)	1.391	[4]

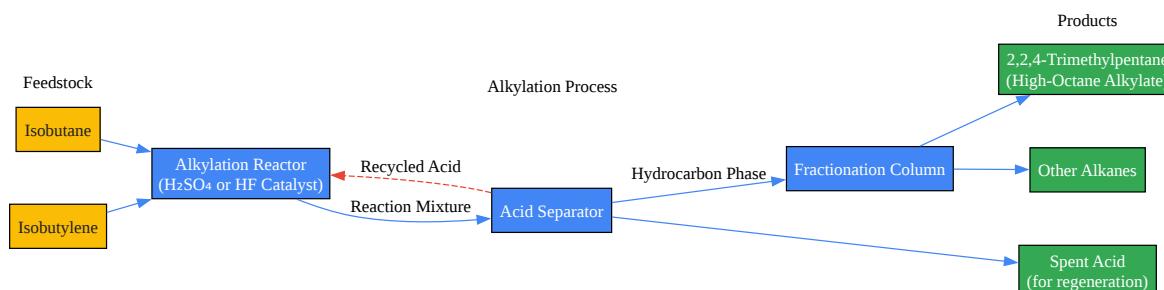
Table 2: Thermodynamic Properties of 2,2,4-Trimethylpentane

Property	Value
Standard Enthalpy of Formation (ΔfH ₂₉₈ , liquid)	-259.3 to -258.0 kJ/mol
Standard Enthalpy of Formation (ΔfH ₂₉₈ , gas)	-224.1 kJ/mol
Standard Molar Entropy (S ₂₉₈ , liquid)	328.03 J K ⁻¹ mol ⁻¹
Heat Capacity (C _p , liquid)	242.49 J K ⁻¹ mol ⁻¹

II. Synthesis and Industrial Production

The large-scale industrial production of **2,2,4-trimethylpentane** is primarily achieved through the alkylation of isobutane with isobutylene.[9][11] This process is a cornerstone of modern petroleum refining.

A. Alkylation of Isobutane with Isobutylene

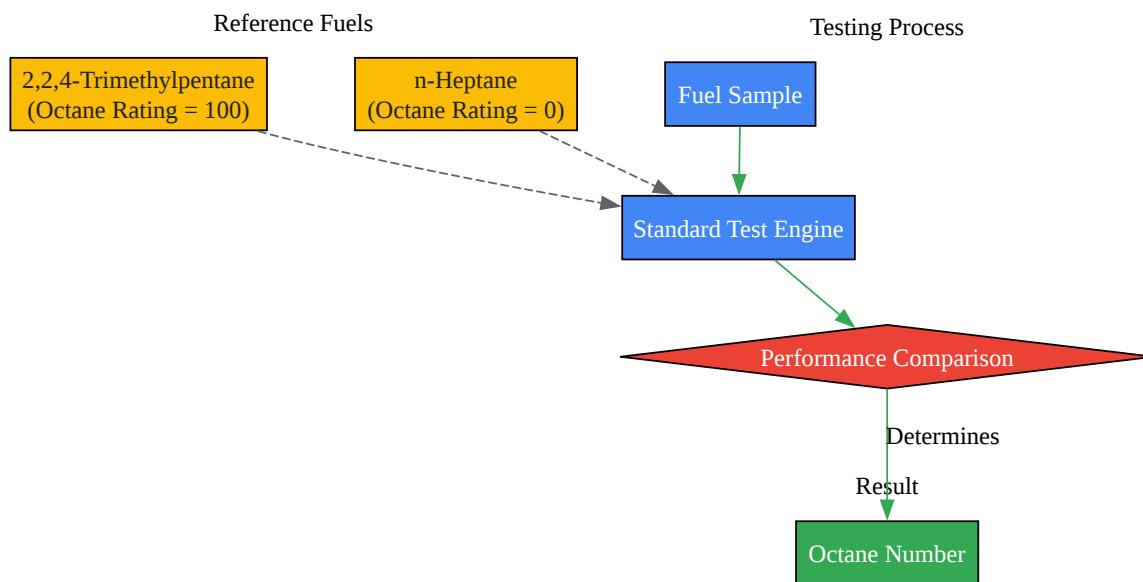

This reaction is typically catalyzed by strong liquid acids, such as sulfuric acid (H_2SO_4) or hydrofluoric acid (HF).[12][13]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation

- Objective: To synthesize **2,2,4-trimethylpentane** by reacting isobutane and isobutylene in the presence of a sulfuric acid catalyst.
- Reactants:
 - Isobutane
 - A butene feed, typically a mixture of 1-butene and 2-butene.[14]
 - Sulfuric acid (catalyst)
- Reaction Conditions:
 - Temperature: Low temperatures are favored to minimize side reactions.
 - Pressure: Sufficient to maintain the reactants in the liquid phase.
 - Agitation: Vigorous mixing is essential to ensure good contact between the hydrocarbon and acid phases.[12]
- Procedure:
 - The isobutane and butene streams are fed into a reactor containing the sulfuric acid catalyst.

- The reaction mixture is intensely agitated to promote the alkylation reaction.
- The reactor effluent is sent to a separator where the hydrocarbon phase is separated from the acid.
- The hydrocarbon phase, known as the alkylate, is then fractionated to separate the desired **2,2,4-trimethylpentane** from other isomers and byproducts.[\[14\]](#)
- The spent acid is regenerated and recycled.

An alternative synthesis route involves the dimerization of isobutylene to form iso-octenes, which are then hydrogenated to produce **2,2,4-trimethylpentane**.[\[9\]](#)[\[10\]](#)


[Click to download full resolution via product page](#)

Caption: Industrial production of **2,2,4-trimethylpentane** via alkylation.

III. Role in Octane Rating

2,2,4-Trimethylpentane is the primary reference standard for the octane rating of gasoline.[\[1\]](#) [\[3\]](#) By definition, it is assigned an octane number of 100.[\[3\]](#)[\[9\]](#)[\[10\]](#) The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[\[3\]](#)

This rating is determined by comparing the fuel's performance in a test engine to that of a mixture of **2,2,4-trimethylpentane** and n-heptane, which is assigned an octane rating of 0.[3] [9] The percentage by volume of **2,2,4-trimethylpentane** in the reference fuel mixture that matches the test fuel's anti-knock performance is its octane number.[3]

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the octane rating of a fuel.

IV. Applications

Beyond its fundamental role in defining the octane rating, **2,2,4-trimethylpentane** has several other important applications:

- **Gasoline Additive:** It is a key component in high-octane gasoline blends, such as aviation gasoline, to improve engine performance and reduce knocking.[2][6]

- Solvent: Due to its non-polar nature and low reactivity, it is used as a solvent in organic synthesis and various industrial processes.[6][15][16]
- Analytical Standard: In analytical chemistry, it serves as a standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6][15][17]
- Organic Synthesis: It is used as a reactant or solvent in various chemical syntheses.[5][18]

V. Spectroscopic Data

The structure of **2,2,4-trimethylpentane** can be unequivocally identified through various spectroscopic methods.

Table 3: Spectroscopic Data for **2,2,4-Trimethylpentane**

Technique	Key Spectral Features
¹ H NMR	Signals corresponding to the different types of protons in the molecule.
¹³ C NMR	Signals corresponding to the different carbon environments.
Mass Spectrometry (MS)	Molecular ion peak (m/z) at 114, with a characteristic fragmentation pattern.[19][20]
Infrared (IR) Spectroscopy	C-H stretching and bending vibrations characteristic of alkanes.[21][22][23]

Conclusion

2,2,4-Trimethylpentane is a branched-chain alkane of immense industrial and scientific importance. Its unique structural properties make it the ideal standard for octane rating and a valuable component in high-performance fuels. Its synthesis through alkylation is a critical process in petroleum refining. Furthermore, its utility as a solvent and analytical standard underscores its versatility in various chemical applications. A thorough understanding of its properties and synthesis is essential for professionals in the fields of fuel technology, chemical engineering, and organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laballey.com [laballey.com]
- 2. Isooctane Gas | Metro Welding Supply Corp. [metrowelding.com]
- 3. Octane rating - Wikipedia [en.wikipedia.org]
- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 5. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. epa.gov [epa.gov]
- 8. Pentane, 2,2,4-trimethyl- (CAS 540-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 10. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 11. CN106431807A - Method for alkylation reaction of isobutane and butylene and system - Google Patents [patents.google.com]
- 12. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Trimethylpentane (2,2,4-), ACS [rmreagents.com]
- 17. Atom Scientific Ltd | Product | 2,2,4-trimethylpentane (iso-Octane) (TMP) HPLC [atomscientific.com]
- 18. echemi.com [echemi.com]
- 19. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]
- 21. 2,2,4-Trimethylpentane(540-84-1) IR Spectrum [chemicalbook.com]
- 22. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,2,4-Trimethylpentane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799088#2-2-4-trimethylpentane-as-a-branched-chain-alkane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com